molecular formula C23H25FN2O4S B2804012 3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one CAS No. 892780-72-2

3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one

Katalognummer B2804012
CAS-Nummer: 892780-72-2
Molekulargewicht: 444.52
InChI-Schlüssel: OLVKHEPEHIPITK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This would involve detailing the reactions that the compound can undergo, including the reactants, products, and conditions for each reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and reactivity .

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. One such approach involves using ionic organic solids as catalysts. For instance, the compound has been utilized in the Michael addition of N-heterocycles to chalcones. This methodology allows for the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of the chalcone and the triazole Michael addition exhibit good green metrics .

Bioactivity and Medicinal Chemistry

The compound’s structural characteristics make it easier to bind with target molecules. Triazole derivatives, including β-azolyl ketones, have been explored for their biological effects. Specifically, 3-aryl-3-triazolylpropiophenones have been described as components in fungicide, bactericide, and herbicide formulations. Investigating the bioactivity of this compound and its potential applications in medicinal chemistry is essential .

Drug Discovery

Given the stability and ability to bind “privileged structures” through hydrogen bonding, nitrogen-containing heteroarene units are valuable in drug discovery. The compound’s unique structure may contribute to its interaction with biological targets. Exploring its potential as a lead compound or scaffold for drug development is an intriguing avenue .

Material Science

The compound’s sulfonyl and fluorine substituents, along with its quinoline core, could impart interesting material properties. Investigating its behavior in various materials, such as polymers, nanoparticles, or thin films, may reveal novel applications in material science .

Agrochemicals

Considering the fungicidal and bactericidal properties associated with related compounds, further research could explore the potential of this compound as an agrochemical. Its unique structure may offer advantages over existing pesticides or herbicides .

Computational Chemistry

Molecular modeling and computational studies can provide insights into the compound’s electronic structure, reactivity, and binding interactions. Researchers can explore its behavior in different environments and predict its properties using quantum mechanical methods .

Safety and Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as its potential hazards to human health and the environment .

Eigenschaften

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4S/c1-4-25-14-22(31(28,29)21-11-15(2)5-6-16(21)3)23(27)17-12-18(24)20(13-19(17)25)26-7-9-30-10-8-26/h5-6,11-14H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVKHEPEHIPITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.